N,N-Diethyl-P-phenylenediamine
Overview
Description
Synthesis Analysis
DEPD is synthesized through various chemical reactions, one of which involves the reaction of diethoxythiophosphoryl chloride with p-phenylenediamine. This process has been characterized by techniques such as elemental analysis, IR, and 1H NMR spectra, leading to the determination of its crystal structure through X-ray diffraction analysis (Ren et al., 2008). Another method improves the sensitivity for the determination of free chlorine by detecting DEPD at multiple wavelengths, showcasing the versatility in its synthesis and application (Moberg & Karlberg, 2000).
Molecular Structure Analysis
The molecular structure of DEPD has been elucidated through crystal structure determination, revealing an orthorhombic, Pbca space group with specific dimensions and showing weak N-H⋯S intramolecular hydrogen bonds linking the molecules into sheets, indicating good thermal stability and char forming capability (Ren et al., 2008).
Chemical Reactions and Properties
DEPD participates in various chemical reactions, such as the electrochemically initiated reaction with sulfide in nonaqueous media, offering prospects for detecting sulfide in high temperature systems (Giovanelli et al., 2003). Additionally, its reaction with chlorine generates an analytical signal for chlorine detection, providing insights into DEPD's chemical reactivity and potential applications in analytical chemistry (Seymour et al., 2003).
Physical Properties Analysis
The crystal structure analysis of DEPD reveals its orthorhombic configuration, detailing the molecular dimensions and spatial arrangement, which contribute to its physical properties, such as thermal stability and fire retardant capabilities. The specific arrangement of hydrogen bonds and molecular symmetry indicate the compound's solid-state characteristics (Ren et al., 2008).
Chemical Properties Analysis
The electrochemical behavior of DEPD, especially in its reactions with sulfide and chlorine, showcases its versatile chemical properties. These reactions not only provide a basis for analytical applications but also highlight the compound's reactivity and potential as a sensing material in various environmental and industrial contexts (Giovanelli et al., 2003); (Seymour et al., 2003).
Scientific Research Applications
1. Chlorine Detection in Water
N,N-Diethyl-P-phenylenediamine (DPD) has been significantly utilized in the detection and measurement of free chlorine in water. An improved method using DPD for the determination of free chlorine by spectroscopic detection at multiple wavelengths has enhanced the sensitivity and extended the analytical range of chlorine measurements. This is particularly important in water treatment and environmental monitoring (Moberg & Karlberg, 2000).
2. Sulfide Detection
DPD has been adapted for the detection of sulfide in nonaqueous media. The electrochemically initiated reaction of N,N-diethyl-p-phenylenediamine with sulfide has shown promising results in the quantitative detection of sulfide, which is significant for applications in high-temperature systems and potentially in environmental sensing technologies (Giovanelli et al., 2003).
3. Voltammetric Detection of Chlorine
The reaction between chlorine and DPD has been explored for the voltammetric detection of chlorine. This method offers improved sensitivity and selectivity for chlorine detection compared to direct electrolysis methods, which is valuable in various analytical and environmental monitoring applications (Seymour et al., 2003).
4. Electrochemical Oxidation Studies
Research into the electrochemical oxidation of DPD in dimethylformamide has yielded insights into the reaction mechanisms at microdisk electrodes. Understanding these electrochemical processes is crucial for developing sensitive analytical techniques in chemistry and biochemistry (Klymenko et al., 2003).
5. Determination of Chromium in Water
DPD has been introduced as a reagent for the spectrophotometric detection of hexavalent chromium in water. The method developed using DPD is rapid, easy, and sensitive, making it suitable for monitoring chromium levels in environmental and industrial contexts (Saleem, 2021).
6. Antioxidant Properties in Rubber Industry
Studies have explored the oxidation of DPD and its derivatives, which are prominent antioxidants used in the rubber industry. Understanding the oxidation processes of these compounds is important for improving the durability and performance of rubber products (Rapta et al., 2009).
Safety And Hazards
DEPD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or in contact with skin and causes eye irritation . When heated to decomposition, DEPD emits toxic fumes . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVNLMMEQUVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
16713-15-8 (unspecified hydrochloride), 2198-58-5 (mono-hydrochloride), 6065-27-6 (unspecified sulfate), 62637-92-7 (oxalate[2:1]), 6283-63-2 (sulfate[1:1]) | |
Record name | N,N-Diethyl-p-phenylenediamine | |
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DSSTOX Substance ID |
DTXSID2025058 | |
Record name | N,N-Diethyl-4-aminoaniline | |
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Molecular Weight |
164.25 g/mol | |
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Physical Description |
Reddish brown or black liquid. (NTP, 1992), Pale yellow liquid; [HSDB] Reddish-brown or black liquid; [CAMEO] Pale yellow liquid; Turns dark brown on exposure to light and air; [CHEMINFO] Clear very deep brown liquid; [MSDSonline] | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Diethyl-p-phenylenediamine | |
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Boiling Point |
500 to 504 °F at 760 mmHg (NTP, 1992), 260-262 °C | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insol in water; sol in alcohol and ether, Very soluble in benzene | |
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Density |
0.988 (NTP, 1992) - Less dense than water; will float, 0.988 | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Vapor Pressure |
0.00298 [mmHg] | |
Record name | N,N-Diethyl-p-phenylenediamine | |
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Product Name |
N,N-Diethyl-P-phenylenediamine | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS RN |
93-05-0 | |
Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Record name | N,N-Diethyl-p-phenylenediamine | |
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Record name | 1,4-Benzenediamine, N1,N1-diethyl- | |
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Record name | N,N-Diethyl-4-aminoaniline | |
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Record name | 4-amino-N,N-diethylaniline | |
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Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE | |
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Melting Point |
79 to 82 °F (NTP, 1992) | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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